

Thiochromanone 1,1-dioxide: A Comprehensive Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: *Thiochromanone 1,1-dioxide*

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An In-depth Review of Synthesis, Chemical Properties, and Biological Activities

Thiochromanone 1,1-dioxide, a sulfur-containing heterocyclic compound, has emerged as a privileged scaffold in medicinal chemistry. Its structural relationship to chromones, well-known for their diverse biological activities, has spurred significant interest in exploring the therapeutic potential of their sulfur analogs. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of **thiochromanone 1,1-dioxide** and its derivatives, with a focus on data relevant to researchers, scientists, and drug development professionals.

Chemical Properties and Data

Thiochromanone 1,1-dioxide and its parent compound, thiochromanone, have been characterized by various spectroscopic techniques. The introduction of the sulfone group significantly influences the electron distribution and conformation of the molecule, which is reflected in its spectral data.

Spectroscopic Data

Below is a summary of the key spectroscopic data for thiochromanone and its derivatives, compiled from various studies.

Compound	1H NMR (CDCl3, δ ppm)	13C NMR (CDCl3, δ ppm)	HRMS (m/z)	Reference
Thiochroman-4-one 1,1-dioxide (4a)	8.13 (d, J = 0.6 Hz, 1H), 8.02 (d, J = 7.8 Hz, 1H), 7.83 (dt, J = 1.0, 7.6 Hz, 1H), 7.75 (t, J = 8.0 Hz, 1H), 3.70 (d, J = 6.6 Hz, 2H), 3.43 (d, J = 6.7 Hz, 2H)	190.23, 141.35, 135.00, 133.44, 130.24, 128.85, 123.67, 49.23, 36.71	[M+H]+ calc: 291.0149, obs: 291.0144	[1]
Thiochroman-4-one (3a)	8.15 (q, J = 8.0 Hz, 1H), 7.42 (m, J = 4.1 Hz, 1H), 7.32 (d, J = 8.0 Hz, 1H), 7.22 (m, J = 4.0 Hz, 1H), 3.28 (m, J = 3.2 Hz, 2H), 3.02 (m, J = 3.4 Hz, 2H)	194.09, 171.19, 142.21, 133.31, 130.94, 129.24, 127.64, 125.06, 39.62, 26.65	-	[1]
6,8-Dimethylthiochroman-4-one (3f)	2.38 (s, 3H), 2.42 (s, 3H), 6.97 (d, J = 10.4 Hz, 1 H), 7.24 (s, 1 H), 7.78 (d, J = 10.4 Hz, 1 H), 8.18 (s, 1 H)	19.6, 21.3, 125.5, 126.4, 132.6, 134.2, 134.4, 134.8, 137.3, 137.5, 180.4	[M]+ calc: 190.0452, found 190.0455	[2]
6-chloro-4-oxo-N-phenylthiochromane-2-carboxamide (3a)	10.39 (s, 1H, CONH), 7.79 (d, J = 1.2 Hz, 1H, Ph-H), 7.29 (dd, 1J = 1.6 Hz, 2J = 8.0 Hz, 1H, Ph-H), 7.20 (d, J =	192.62, 168.99, 158.55 (d, J = 239.0 Hz), 135.58, 135.56, 135.25, 134.91, 134.83, 130.58, 128.24, 127.58,	[M+Na]+ calc: 338.06215, found 338.06226	[3]

8.0 Hz, 1H, Ph-H), 7.16–7.10 (m, 2H, Ph-H), 4.31 (t, J = 4.4 Hz, 1H, SCH), 3.17 (dd, 1J = 4.4 Hz, 2J = 16.8 Hz, 1H, CH2), 3.09 (dd, 1J = 4.8 Hz, 2J = 16.8 Hz, 1H, CH2)

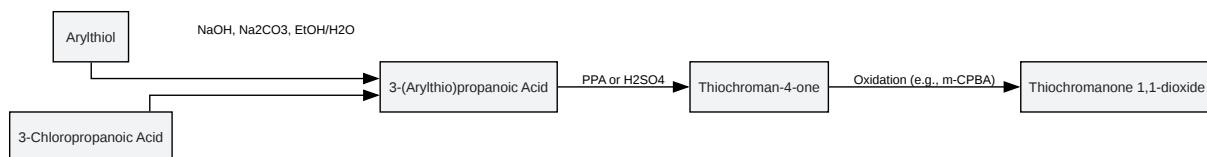
Thiochromone-1,1-dioxide	-	-	Exact Mass: 194.003765 g/mol	[4][5]
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Synthesis of Thiochromanone 1,1-dioxide and Derivatives

The synthesis of the thiochromanone scaffold can be achieved through various routes, often involving intramolecular cyclization reactions. The corresponding 1,1-dioxide is typically obtained by oxidation of the sulfide.

General Synthetic Workflow

A common synthetic strategy involves the preparation of 3-(arylthio)propanoic acids followed by cyclization and subsequent oxidation.



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Caption: General synthetic workflow for **Thiochromanone 1,1-dioxide**.

Key Experimental Protocols

Synthesis of 3-(Arylthio)propanoic Acids: This procedure is adapted from the literature for the synthesis of the precursor to the thiochromanone ring system.[\[2\]](#)

- A solution of aqueous NaOH (1.0 M, 25 mL) and aqueous Na₂CO₃ (1.0 M, 25 mL) is prepared in a 250 mL flask equipped with a stirrer.
- The respective arylthiol (50 mmol) is dissolved in 30 mL of ethanol and added to the basic solution.
- 3-Chloropropanoic acid (51 mmol) is dissolved in 20 mL of water and added to the reaction mixture.
- The reaction is stirred, and upon completion (monitored by TLC), the product is isolated by extraction and purified, typically yielding the desired 3-(arylthio)propanoic acid in good yields (80-93%).[\[2\]](#)

One-Pot Synthesis of Thiochromen-4-ones: This method allows for the direct conversion of 3-(arylthio)propanoic acids to thiochromen-4-ones.

- To a solution of 3-(arylthio)propanoic acid (1.0 mmol) in a suitable solvent (e.g., DCM), add an excess of a cyclizing agent such as polyphosphoric acid (PPA) or concentrated sulfuric acid.
- The reaction mixture is heated to facilitate both cyclization and dehydration.
- The reaction progress is monitored by TLC.
- Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography to afford the thiochromen-4-one derivative with yields ranging from 55-81%.[\[2\]](#)[\[6\]](#)

Oxidation to Thiochromanone 1,1-dioxide: The sulfide in the thiochromanone ring can be oxidized to the corresponding sulfone.

- Thiochromanone is dissolved in a suitable solvent like dichloromethane.
- An oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise at a controlled temperature (e.g., 0-10°C).
- The reaction is stirred for a specified time to ensure complete oxidation.
- The product, **thiochromanone 1,1-dioxide**, is then isolated and purified.

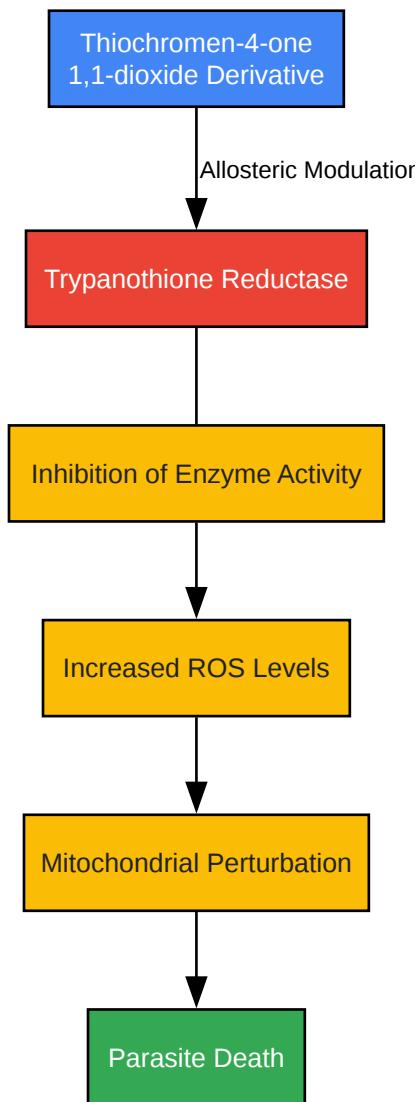
Biological Activities and Therapeutic Potential

Thiochromanone 1,1-dioxide and its derivatives have demonstrated a wide range of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Antiparasitic Activity

Derivatives of 4H-thiochromen-4-one 1,1-dioxide have shown promising activity against tropical disease parasites like *Leishmania* and *Trypanosoma cruzi*.[\[1\]](#)[\[7\]](#)

Mechanism of Action: The proposed mechanism involves the inhibition of trypanothione reductase, a crucial enzyme in the parasite's defense against oxidative stress.[\[1\]](#) Inhibition of this enzyme leads to an increase in reactive oxygen species (ROS), causing mitochondrial perturbation and ultimately parasite death.[\[1\]](#)



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Caption: Proposed antiparasitic mechanism of action.

Antiparasitic Activity Data:

Compound	Target Organism	EC50 (μM)	Selectivity Index	Reference
4H-thiochromen-4-one 1,1-dioxide derivative	L. panamensis (intracellular amastigotes)	3	153 (over U-937 monocytes)	[1]
4H-thiochromen-4-one 1,1-dioxide derivative (Compound 39)	Trypanosoma cruzi (metacyclic trypomastigotes)	24.33	-	[7]
4H-thiochromen-4-one 1,1-dioxide derivative (Compound 39)	Leishmania	9.30	-	[7]

Experimental Protocol for Antileishmanial Activity Assay:[1]

- U-937 human cells are differentiated into macrophages using PMA and seeded in a 24-well plate.
- The macrophages are then infected with stationary phase L. panamensis promastigotes.
- After infection, the cells are treated with varying concentrations of the test compounds.
- The efficacy of the compounds in reducing the parasite load is determined, often using fluorescently labeled parasites (e.g., EGFP).
- The EC50 values are calculated based on the reduction in parasite numbers compared to untreated controls.[1]

Antibacterial and Antifungal Activities

Various thiochromanone derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[3][8][9][10][11]

Antibacterial and Antifungal Activity Data:

Compound	Target Organism	Activity	Reference
Spiro-indoline thiochromane derivative (Compound 17)	<i>Candida neoformans</i>	8 µg/mL (MIC)	[7]
Spiro pyrrolidine with thiochroman-4-one (Compound 8)	<i>Bacillus subtilis</i> , <i>Staphylococcus epidermidis</i> , <i>Staphylococcus aureus</i> , <i>Enterococcus faecalis</i>	32 µg/mL (MIC)	[7]
Thiochromanone carboxamide derivative (4e)	<i>Xanthomonas oryzae</i> pv. <i>oryzae</i> (Xoo)	EC50 = 15 µg/mL	[3][11]
Thiochromanone carboxamide derivative (4e)	<i>Xanthomonas oryzae</i> pv. <i>oryzicola</i> (Xoc)	EC50 = 19 µg/mL	[3][11]
Thiochromanone carboxamide derivative (4e)	<i>Xanthomonas axonopodis</i> pv. <i>citri</i> (Xac)	EC50 = 23 µg/mL	[3][11]
Thiochromanone carboxamide derivative (3b)	<i>Botryosphaeria dothidea</i>	88% inhibition at 50 µg/mL	[3][11]
Thiochromanone sulfonyl hydrazone derivative (4i)	<i>Xanthomonas oryzae</i> pv. <i>oryzae</i> (Xoo)	EC50 = 8.67 µg/mL	[8][9]
Thiochromanone sulfonyl hydrazone derivative (4i)	<i>Xanthomonas oryzae</i> pv. <i>oryzicola</i> (Xoc)	EC50 = 12.65 µg/mL	[8][9]
Thiochromanone sulfonyl hydrazone derivative (4i)	<i>Xanthomonas axonopodis</i> pv. <i>citri</i> (Xac)	EC50 = 10.62 µg/mL	[8][9]

Conclusion

Thiochromanone 1,1-dioxide and its derivatives represent a versatile class of compounds with significant potential for the development of new therapeutic agents. Their demonstrated efficacy against a range of parasites, bacteria, and fungi, coupled with well-defined synthetic routes, makes them a compelling area for further investigation. The data and protocols presented in this guide offer a solid foundation for researchers to build upon in the quest for novel and effective drugs based on the thiochromanone scaffold. Future research should focus on optimizing the structure-activity relationships, elucidating detailed mechanisms of action, and evaluating the *in vivo* efficacy and safety of promising lead compounds.

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